molecular formula C15H23NO4S2 B7832791 (3R4S)-3-(BENZENESULFONYL)-4-(PENTYLAMINO)-1LAMBDA6-THIOLANE-11-DIONE

(3R4S)-3-(BENZENESULFONYL)-4-(PENTYLAMINO)-1LAMBDA6-THIOLANE-11-DIONE

Cat. No.: B7832791
M. Wt: 345.5 g/mol
InChI Key: DQPQPYVYDSRQDH-GJZGRUSLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R4S)-3-(BENZENESULFONYL)-4-(PENTYLAMINO)-1LAMBDA6-THIOLANE-11-DIONE is a complex organic compound with a unique structure that includes a tetrahydrothiophene ring, a phenylsulfonyl group, and a pentylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R4S)-3-(BENZENESULFONYL)-4-(PENTYLAMINO)-1LAMBDA6-THIOLANE-11-DIONE typically involves multiple steps, starting with the preparation of the tetrahydrothiophene ring. This can be achieved through a series of cyclization reactions. The phenylsulfonyl group is then introduced via sulfonylation reactions, and the pentylamine chain is attached through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(3R4S)-3-(BENZENESULFONYL)-4-(PENTYLAMINO)-1LAMBDA6-THIOLANE-11-DIONE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can replace the pentylamine chain with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

(3R4S)-3-(BENZENESULFONYL)-4-(PENTYLAMINO)-1LAMBDA6-THIOLANE-11-DIONE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3R4S)-3-(BENZENESULFONYL)-4-(PENTYLAMINO)-1LAMBDA6-THIOLANE-11-DIONE involves its interaction with molecular targets such as enzymes or receptors. The phenylsulfonyl group can form strong interactions with active sites of enzymes, inhibiting their activity. The tetrahydrothiophene ring and pentylamine chain may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

(3R4S)-3-(BENZENESULFONYL)-4-(PENTYLAMINO)-1LAMBDA6-THIOLANE-11-DIONE can be compared with similar compounds such as:

    (3S,4R)-1,1-dioxido-4-(phenylsulfonyl)tetrahydro-3-thienylamine: This compound has a similar structure but with a different amine chain.

    1-[(3S,4R)-1,1-Dioxido-4-(phenylsulfonyl)tetrahydro-3-thiophenyl]pyrrolidine: This compound features a pyrrolidine ring instead of a pentylamine chain.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(3S,4R)-4-(benzenesulfonyl)-1,1-dioxo-N-pentylthiolan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO4S2/c1-2-3-7-10-16-14-11-21(17,18)12-15(14)22(19,20)13-8-5-4-6-9-13/h4-6,8-9,14-16H,2-3,7,10-12H2,1H3/t14-,15-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQPQPYVYDSRQDH-GJZGRUSLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNC1CS(=O)(=O)CC1S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCN[C@H]1CS(=O)(=O)C[C@@H]1S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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